molecular formula C14H16N2O3S B1411964 2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester CAS No. 1770188-99-2

2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester

Cat. No. B1411964
CAS RN: 1770188-99-2
M. Wt: 292.36 g/mol
InChI Key: LACNHWUHGAAFHV-UHFFFAOYSA-N
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Description

The compound “2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound with a five-membered ring containing both sulfur and nitrogen atoms. The compound also has an ester functional group, which is often found in fats and oils .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would typically be determined experimentally. Without specific data, it’s difficult to provide an analysis .

Scientific Research Applications

Synthetic Methodologies and Chemical Structures

  • Synthesis of Aminothiazole Derivatives

    The reaction of acylamino cyanoesters with specific disulfides leads to the formation of aminothiazole derivatives, showcasing a method for constructing thiazole rings with potential applications in pharmaceutical synthesis (Golankiewicz et al., 1985). This research highlights the versatility of thiazole derivatives in synthetic chemistry, which could extend to the compound for its structural similarities.

  • Crystal Structure Analysis

    Studies involving the X-ray crystallographic analysis of similar compounds have provided detailed insights into their molecular structures, indicating the significance of such analyses in understanding compound behaviors and designing functional materials (Wang & Dong, 2009). The precise structure elucidation can guide the development of novel compounds with desired properties.

Potential Applications in Drug Discovery

  • Leukotriene D4 Antagonists: Research into benzoheterocyclic compounds, including those with aminothiazole and oxazole rings, has led to the development of molecules with potential as leukotriene D4 antagonists, indicating possible therapeutic applications in treating inflammatory conditions (Musser et al., 1987). Such studies hint at the therapeutic potential of structurally related compounds in the management of asthma and other inflammatory diseases.

Chemical Reactivity and Modification

  • Reactivity with Dinucleophiles: The interaction of ethyl or methyl esters of dimethylaminomethylene-3-oxoalkanoates with hydroxylamine hydrochloride showcases the reactivity of these compounds towards nucleophiles, resulting in the formation of isoxazole derivatives (Schenone et al., 1991). This reflects the potential for chemical modification of the core structure to explore new biological activities or material properties.

Antibacterial Activity

  • Synthesis and Antibacterial Activity: Research has also focused on the synthesis of thiazole derivatives with evaluation of their antibacterial properties, suggesting a pathway towards discovering new antibiotics or chemotherapeutic agents (Iradyan et al., 2014). The potential antibacterial activity of similar compounds underscores the importance of such chemical entities in addressing global health challenges.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, the mechanism of action would depend on the specific biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, further studies could focus on its efficacy, safety, and mechanism of action .

properties

IUPAC Name

ethyl 2-(2-methoxyanilino)-5-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-4-19-13(17)12-9(2)20-14(16-12)15-10-7-5-6-8-11(10)18-3/h5-8H,4H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACNHWUHGAAFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NC2=CC=CC=C2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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